Sodium 2-propanethiolate
Description
Foundational Significance of Alkyl Thiolates in Chemical Synthesis
Alkyl thiolates are the conjugate bases of thiols and are recognized for their strong nucleophilicity. lew.ro Thiols are sulfur analogs of alcohols, where a sulfur atom replaces the oxygen atom of a hydroxyl group. evitachem.com This substitution imparts distinct chemical properties, making alkyl thiolates, including sodium 2-propanethiolate, valuable tools in synthetic organic chemistry.
The primary significance of alkyl thiolates lies in their ability to form carbon-sulfur bonds through nucleophilic substitution and addition reactions. They readily react with alkyl halides to produce thioethers, also known as sulfides. lew.ro This reaction is analogous to the Williamson ether synthesis. The general process involves the deprotonation of a thiol to form the more nucleophilic thiolate, which then attacks an electrophilic carbon atom. lew.ro
This compound is typically prepared by reacting 2-propanethiol (B166235) with a strong base like sodium hydroxide (B78521) or sodium metal. evitachem.com This straightforward synthesis makes it an accessible reagent for various chemical transformations. The resulting thiolate is a powerful nucleophile, capable of participating in a range of reactions to introduce the isopropylthio group into molecules. scbt.com
Overview of Research Trajectories for this compound Derivatives
The application of this compound as a precursor for a variety of derivatives is a dynamic area of chemical research. Its utility extends to the synthesis of complex and biologically relevant molecules.
A notable recent application, published in 2024, describes the synthesis of novel amino- and thio-substituted 1,4-naphthoquinones. lew.ro In this research, aminonaphthoquinones were treated with this compound to introduce a thio-substituent at the C3 position of the 1,4-naphthoquinone (B94277) ring. lew.ro The resulting compounds, bearing both amino and isopropylthio groups, were obtained in yields ranging from 20-64%. lew.ro This work highlights the role of this compound in creating molecules with potential biological activities, as 1,4-naphthoquinone derivatives are known for their diverse pharmacological properties. lew.ro
Further research has demonstrated the use of this compound in the synthesis of key intermediates for medicinal chemistry programs. For instance, it has been employed in the creation of pyridyl analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, which are important precursors for antibacterial agents. researchgate.net
The versatility of this compound is also evident in its use in palladium-catalyzed reactions. It has been utilized in Pd-catalyzed asymmetric allylic thioetherification reactions, leading to the formation of allylic thioethers with high enantioselectivities. researchgate.net Such catalytic systems open avenues for the stereocontrolled synthesis of chiral sulfur-containing compounds.
Interdisciplinary Relevance in Materials Science and Organic Chemistry
The significance of this compound and other alkyl thiolates extends beyond traditional organic synthesis into the realm of materials science. The ability of thiolates to bind to metal surfaces makes them excellent ligands for the stabilization and functionalization of metal nanoparticles. nih.gov This has led to the development of novel functional materials with specific catalytic and chemical properties. nih.gov
In the field of coordination polymers, this compound has been used as a linker molecule. One study details its application in the synthesis of biphenyl (B1667301) and bimesityl (B1605842) tetrasulfonic acid-based coordination polymers. sigmaaldrich.com The resulting structures have potential applications in various fields, underscoring the role of this simple thiolate in constructing complex, functional materials. sigmaaldrich.com Research into Ag(I)-thiolate coordination polymers has also shown that the structure of these materials can be influenced by the nature of the alkyl thiolate ligand, with primary alkylthiolates often forming layered two-dimensional structures. xmu.edu.cn
The interdisciplinary nature of this compound is further exemplified by its use in the synthesis of thiolated silsesquioxanes. mdpi.com These bifunctional molecules, with reactive thiol groups on one face, are precursors for new functional materials, bridging the gap between organic synthesis and materials science. mdpi.com
The following table summarizes key properties of this compound:
| Property | Value | Source(s) |
| CAS Number | 20607-43-6 | scbt.comsigmaaldrich.com |
| Molecular Formula | C3H7NaS | scbt.com |
| Molecular Weight | 98.14 g/mol | scbt.com |
| Appearance | Powder | sigmaaldrich.com |
| Purity | ≥90.0% | scbt.comsigmaaldrich.com |
The table below provides examples of derivatives synthesized using this compound and the corresponding research area.
| Derivative Class | Research Area | Source(s) |
| Amino- and Thio-substituted 1,4-Naphthoquinones | Medicinal Chemistry | lew.ro |
| Pyridyl Analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde | Medicinal Chemistry | researchgate.net |
| Allylic Thioethers | Asymmetric Catalysis | researchgate.net |
| Coordination Polymers | Materials Science | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;propane-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHKCHWQDDWQJR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392784 | |
| Record name | Sodium 2-propanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20607-43-6 | |
| Record name | Sodium 2-propanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-propanethiolate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Sodium 2 Propanethiolate and Derived Systems
Direct Synthesis of Sodium 2-propanethiolate
The direct synthesis of this compound typically involves the deprotonation of its parent thiol, 2-propanethiol (B166235). This can be accomplished through reactions with reactive alkali metals or via deprotonation using strong bases like metal hydrides.
A well-established method for preparing sodium mercaptides is the direct reaction of a thiol with finely dispersed sodium metal. In this process, 2-propanethiol reacts with sodium, leading to the formation of this compound and the evolution of hydrogen gas.
The general reaction is as follows: 2 (CH₃)₂CHSH + 2 Na → 2 (CH₃)₂CHSNa + H₂
For secondary thiols such as 2-propanethiol, the reaction conditions may require elevated temperatures, typically ranging from 50°C to the boiling point of the chosen inert solvent, to ensure a reasonable reaction rate. libretexts.org The use of finely dispersed sodium increases the surface area for the reaction, facilitating a smoother and more efficient conversion. libretexts.org
A common and highly efficient laboratory method for generating sodium thiolates involves the use of strong bases, such as sodium hydride (NaH). masterorganicchemistry.com This method avoids the direct use of sodium metal and offers excellent conversion under mild conditions. 2-Propanethiol is treated with a stoichiometric amount of sodium hydride, typically in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.com The hydride ion deprotonates the thiol, yielding the this compound salt and hydrogen gas.
The reaction proceeds as shown: (CH₃)₂CHSH + NaH → (CH₃)₂CHSNa + H₂
This reaction is often performed in situ, where the generated this compound is used immediately in a subsequent reaction without isolation. For instance, a suspension of this compound can be prepared by reacting 2-propanethiol with sodium hydride in THF at reduced temperatures (e.g., -20°C) before adding an electrophile. arkat-usa.org
| Method | Reagents | Solvent | Key Conditions | Products |
| Alkali Metal Reaction | 2-Propanethiol, Sodium (finely dispersed) | Inert solvent (e.g., xylene) | 50°C to boiling point of solvent libretexts.org | This compound, Hydrogen gas |
| Organometallic Reagent | 2-Propanethiol, Sodium Hydride | Anhydrous THF or DMF | Inert atmosphere, often at reduced temperatures (e.g., -20°C to 0°C) arkat-usa.org | This compound, Hydrogen gas |
Synthesis of Thiolated Organic Compounds Utilizing this compound as a Nucleophile
As a strong and soft nucleophile, the thiolate anion of this compound is highly effective in a range of substitution and addition reactions, making it a valuable reagent for introducing the isopropylthio group into organic molecules. scbt.com
This compound is a key intermediate for the synthesis of both thiol esters and thioethers. scbt.com Thioethers (or sulfides) are commonly prepared via the Williamson ether synthesis analogue, where the thiolate displaces a halide or other suitable leaving group from an alkyl or aryl substrate in a nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.com
For example, reacting an alkyl halide (R-X) with this compound yields an isopropyl thioether: (CH₃)₂CHSNa + R-X → (CH₃)₂CH-S-R + NaX
This methodology has been applied to the synthesis of heteroaromatic thioethers. In one instance, a related sodium thiolate, generated in situ from 2-methyl-2-propanethiol and sodium hydride, was used to displace chlorine atoms from 5,6-dichloro scbt.comresearchgate.netoxadiazolo[3,4-b]pyrazine in THF, yielding the corresponding bis(thioether) derivative in high yield. arkat-usa.org
| Reactant 1 | Reactant 2 | Solvent | Yield | Product Type | Reference |
| 5,6-dichloro scbt.comresearchgate.netoxadiazolo[3,4-b]pyrazine | Sodium tert-butylsulfide (analogue) | THF | 87% | Heteroaromatic bis(thioether) | arkat-usa.org |
| Alkyl Halide (General) | This compound | Aprotic Solvent (e.g., THF, DMF) | Generally Good | Alkyl Isopropyl Thioether | masterorganicchemistry.com |
The synthesis of thiol esters can be achieved by reacting this compound with an activated carboxylic acid derivative, such as an acyl chloride (RCOCl).
(CH₃)₂CHSNa + RCOCl → RCO-S-CH(CH₃)₂ + NaCl
This compound is effective for the thiolation of quinone systems. Research has shown its utility in synthesizing novel naphthoquinone derivatives that possess both amino and thio substituents. In these syntheses, a bromine or chlorine-substituted aminonaphthoquinone is reacted with this compound. scbt.comacs.org The thiolate acts as a nucleophile, displacing a halide from the quinone ring.
These reactions are typically carried out in solvents like chloroform (B151607) or a mixture of dichloromethane (B109758) and acetone, often in the presence of a non-nucleophilic base such as triethylamine. scbt.com The resulting 2-amino-3-(isopropylthio)-1,4-naphthoquinone derivatives have been obtained in yields ranging from 20% to 64%. scbt.com
| Quinone Substrate | Reagents | Solvent | Yield | Product | Reference |
| 2-Amino-3-bromo-1,4-naphthoquinone derivatives | This compound, Triethylamine | Chloroform or CH₂Cl₂/acetone | 20-64% | 2-Amino-3-(isopropylthio)-1,4-naphthoquinone derivatives | scbt.com |
The high electronegativity of fluorine atoms makes polyfluorinated aromatic compounds susceptible to nucleophilic aromatic substitution (SₙAr). This compound serves as an excellent nucleophile for this transformation, providing a metal-free pathway to functionalized polyfluoroarenes.
A notable application is the functionalization of polyfluorinated cycloparaphenylenes (CPPs), which are strained macrocyclic molecules. In a specific example, dodecafluoro-cycloparaphenylene (12F-CPP) was treated with an excess of this compound in 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) at 80°C. This reaction resulted in the substitution of all twelve fluorine atoms to produce dodeca(isopropylthio)-cycloparaphenylene in an 86% yield. This represents the first reported synthesis of a CPP functionalized with alkylthiol substituents.
| Substrate | Reagents | Solvent | Temperature | Yield | Product | Reference |
| Dodecafluoro-cycloparaphenylene (12F-CPP) | This compound | DMI | 80°C | 86% | Dodeca(isopropylthio)-cycloparaphenylene |
Formation of Substituted Pyridine (B92270) and Pyrazine (B50134) Scaffolds
This compound serves as a versatile nucleophile in the synthesis of complex heterocyclic structures, including substituted pyridines and pyrazines. Its application often involves the displacement of leaving groups, such as halides, on the heterocyclic core to introduce the isopropylthio moiety.
Direct nucleophilic substitution on pyridine rings has also been explored. In the synthesis of pyridine-thioethers, a 1-(4-dimethylamino)-[2,2']bipyridinyl-6-ylium salt reacts with various S-nucleophiles. The reaction with this compound proceeds to quantitative yield at room temperature, demonstrating the high reactivity and efficiency of the thiolate in this substitution. researchgate.net However, nucleophilic substitution is not always successful. Attempts to react N-methyl-2-((diethylamino)methyl)-5-hydroxypyridinium iodide with this compound in a methanol-water mixture at 100°C did not yield the desired substitution product. osu.edu Repeating the experiment in toluene (B28343) at a higher reflux temperature also failed to produce the product, indicating that the substrate's reactivity and reaction conditions are critical for a successful substitution. osu.edu
In the realm of pyrazine chemistry, analogous sodium alkylthiolates are employed to synthesize substituted pyrazines. For example, 5,6-bis(tert-butylthio) Current time information in Bangalore, IN.researchgate.netoxadiazolo[3,4-b]pyrazine was synthesized in an 87% yield by treating 5,6-dichloro Current time information in Bangalore, IN.researchgate.netoxadiazolo[3,4-b]pyrazine with two equivalents of sodium tert-butylthiolate (ButSNa) in tetrahydrofuran (THF) at -10°C. arkat-usa.orgresearchgate.net This highlights a common strategy where dichloro-substituted pyrazines undergo nucleophilic aromatic substitution with thiolates to furnish bis(alkylthio)pyrazines. arkat-usa.org
Table 1: Synthesis of Pyridine and Pyrazine Derivatives
| Starting Material | Reagent | Product | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| bis(2-chloroethyl)amine hydrochloride | This compound | bis(2-(isopropylthio)ethyl)amine | Methanol | Room temp, 12 h | Not specified | rsc.org |
| 5,6-dichloro Current time information in Bangalore, IN.researchgate.netoxadiazolo[3,4-b]pyrazine | Sodium tert-butylthiolate | 5,6-bis(tert-butylthio) Current time information in Bangalore, IN.researchgate.netoxadiazolo[3,4-b]pyrazine | THF | -10°C, 15 min | 87% | arkat-usa.org |
| 1-(4-dimethylamino)-[2,2']bipyridinyl-6-ylium salt | This compound | Substituted bipyridine thioether | Not specified | Room temp | Quantitative | researchgate.net |
Synthesis of Sulfur-Containing Heterocycles
This compound and its analogs are key reagents for constructing a variety of sulfur-containing heterocycles beyond pyridines and pyrazines. These reactions typically proceed via nucleophilic substitution or ring-opening mechanisms.
A significant application is in the synthesis of novel β-lactam structures. New 4-alkylthio monocyclic β-lactams have been designed and synthesized, which could serve as important intermediates for further pharmaceutical development. researchgate.net The synthesis of these compounds relies on establishing efficient pathways that introduce the alkylthio group onto the β-lactam core. researchgate.net
Another important application is the enantioselective synthesis of α-methylisocysteine derivatives, which are α,α-disubstituted β-amino acids. acs.org This synthesis involves the nucleophilic ring-opening of a hindered five-membered cyclic sulfamidate. The reaction proceeds via an SN2 attack by a sulfur nucleophile at the quaternary carbon atom, demonstrating the ability of thiolates to participate in stereocontrolled transformations to create complex chiral molecules. acs.org
The reactivity of thiolates is also harnessed in the study of bioactive molecules. For example, the reactivity of the skin sensitizers 5-chloro-2-methylisothiazol-3-one (MCI) and 2-methylisothiazol-3-one (MI) was investigated using various nucleophiles. nih.gov While MI reacted only with sodium propanethiolate, MCI reacted quantitatively with both sodium propanethiolate and other nucleophiles. nih.gov This demonstrates the differential reactivity of these isothiazolones and highlights the role of thiolates as potent nucleophiles for cleaving the S-N bond in such systems. nih.gov
Furthermore, the synthesis of sulfur-based heterocycles like dibenzothiophene (B1670422) derivatives, which are important in material science, often involves C-S bond formation. acs.org While some methods use other electrophilic sulfur reagents, these syntheses underscore the importance of strategies for arylthiolation in building these complex ring systems. acs.org
Preparation of Poly(isopropyl thio ethers) from Polyhalides
A notable synthetic application for this compound is the preparation of polymercapto-arenes from polyhalogenated aromatic compounds. sigmaaldrich.com This transformation proceeds through the intermediate synthesis of poly(isopropyl thio ethers). In this process, the multiple halogen substituents on an aromatic ring are displaced by the isopropylthiolate nucleophile in a series of nucleophilic aromatic substitution reactions.
The resulting poly(isopropyl thio ethers) are stable intermediates that can then be converted to the target polymercapto-arenes. sigmaaldrich.com This two-step approach is advantageous because the direct handling of poly-thiols can be challenging due to their reactivity and odor. The use of the isopropyl group serves as a protecting group for the thiol functionality, which can be removed in a subsequent step. This methodology provides a reliable and efficient route to complex aromatic thiols from readily available polyhalides. researchgate.net
Modular Synthesis of Phosphonylated Derivatives
This compound is a valuable nucleophile in the modular synthesis of phosphonylated derivatives, such as phosphonothioates. researchgate.net The synthesis of these compounds, which have garnered attention for their biological properties and synthetic potential, often relies on the sequential and chemoselective substitution of leaving groups on a phosphorus center. researchgate.netnih.gov
A modern approach involves the activation of stable diethyl phosphonates with triflic anhydride. researchgate.net This activation generates a highly electrophilic intermediate that can then react with a wide array of nucleophiles, including O, S, N, and C-nucleophiles. The use of an S-nucleophile like this compound allows for the introduction of a thio-isopropyl group, leading to the formation of a phosphonothioate. This method is highly flexible and allows for the iterative substitution of different nucleophiles, providing a modular pathway to a diverse library of biologically relevant phosphonylated scaffolds. researchgate.net The development of such modular approaches is crucial in organophosphorus chemistry for creating new ligands and compounds with potential therapeutic applications. ethernet.edu.et
Synthetic Routes to Analogous Alkyl Thiolates for Comparative Studies
The synthesis of this compound and its analogs, such as sodium ethanethiolate and sodium 2-methyl-2-propanethiolate (sodium tert-butylthiolate), is typically straightforward. These compounds are crucial for comparative studies of reactivity and for a broad range of synthetic applications.
The most common methods involve the deprotonation of the corresponding thiol with a suitable base.
Reaction with Sodium Hydroxide (B78521) : A standard method is the direct neutralization of the thiol with sodium hydroxide in an aqueous or alcoholic solution. For example, 2-methyl-2-propanethiol can be reacted with NaOH to form sodium 2-methyl-2-propanethiolate. evitachem.com This acid-base reaction is typically fast and efficient.
Reaction with Sodium Metal : An alternative route involves the reaction of the thiol with sodium metal. evitachem.com This redox reaction produces the sodium thiolate and hydrogen gas. It is often performed in an inert solvent like ether or THF.
Reaction with Sodium Hydride : Sodium hydride (NaH) is another strong base used for the deprotonation of thiols. The reaction of a thiol with NaH generates the sodium thiolate and hydrogen gas. This method was used to prepare sodium tert-butylsulfide in THF for the synthesis of substituted pyrazines. arkat-usa.org
The precursor thiols themselves are often prepared from alkyl halides or alcohols. ias.ac.inlibretexts.org A common laboratory-scale preparation of a thiol involves the SN2 reaction of an alkyl halide with a sulfur nucleophile like the hydrosulfide (B80085) anion (-SH) or, more reliably, thiourea (B124793). libretexts.org When thiourea is used, an intermediate alkyl isothiourea salt is formed, which is then hydrolyzed with an aqueous base to yield the thiol. libretexts.org
Table 2: General Synthetic Routes for Sodium Alkyl Thiolates
| Thiol Precursor | Base/Reagent | Product | Byproduct | Reference |
|---|---|---|---|---|
| R-SH | Sodium Hydroxide (NaOH) | R-SNa | H₂O | evitachem.com |
| R-SH | Sodium Metal (Na) | R-SNa | H₂ | evitachem.com |
| R-SH | Sodium Hydride (NaH) | R-SNa | H₂ | arkat-usa.org |
R represents an alkyl group such as ethyl, isopropyl, or tert-butyl.
Reaction Mechanisms and Chemical Reactivity of Sodium 2 Propanethiolate
Nucleophilic Substitution Mechanisms
As a potent nucleophile, the 2-propanethiolate anion, derived from sodium 2-propanethiolate, readily participates in nucleophilic substitution reactions. evitachem.com The sulfur atom's high polarizability and negative charge make it an effective agent for attacking electrophilic carbon centers. libretexts.orgyoutube.com
This compound is an effective nucleophile for Sₙ2 (bimolecular nucleophilic substitution) reactions. youtube.comyoutube.com This type of reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgorganicchemistrytutor.comlibretexts.org The reaction rate is dependent on the concentration of both the alkyl halide substrate and the nucleophile. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com
The Sₙ2 mechanism involves a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center if it is chiral. masterorganicchemistry.com The transition state is characterized by a crowded arrangement with five groups around the central carbon atom. libretexts.org Consequently, the reaction is highly sensitive to steric hindrance, with reactivity decreasing from methyl to primary to secondary halides, and being practically nonexistent for tertiary halides. masterorganicchemistry.combits-pilani.ac.in The synthesis of various isopropyl sulfides demonstrates this reactivity. For instance, reacting a thiolate with an alkyl halide is a standard method for preparing sulfides. youtube.comyoutube.com
Below is a table summarizing examples of Sₙ2 reactions involving the 2-propanethiolate nucleophile to form isopropyl sulfides.
| Halogenated Substrate | Nucleophile Source | Product | Reaction Type |
|---|---|---|---|
| Butan-1-ol (converted to a halide/tosylate first) | 2-Propanethiol (B166235) | Butyl isopropyl sulfide (B99878) | SN2 |
| Propan-1-ol (converted to a halide/tosylate first) | Propan-2-ol (converted to thiolate) | Isopropyl propyl sulfide | SN2 |
| Primary Alkyl Halide (R-X) | This compound ((CH3)2CHSNa) | Isopropyl Alkyl Sulfide ((CH3)2CHSR) | SN2 |
When reacting with multifunctional molecules, which possess more than one electrophilic site, this compound can exhibit competitive substitution. The outcome of the reaction depends on the relative reactivity of the different sites. researchgate.net For example, in reactions with dihalogenated substrates, the thiolate can substitute one or both halogen atoms.
A relevant example is the nucleophilic aromatic substitution (SₙAr) on molecules like 2,6-dichloropyridine (B45657) with alkyl thiols. scholaris.ca In such a system, the thiolate can displace one or both chloride ions. The reaction proceeds through a stepwise mechanism, often requiring conditions that make the aromatic ring susceptible to nucleophilic attack. researchgate.net The control of reaction conditions can potentially allow for selective monosubstitution or complete disubstitution, highlighting the competitive nature of the pathways available.
Oxidative Transformations Involving the 2-propanethiolate Anion
The 2-propanethiolate anion is readily oxidized. These oxidative transformations are a key aspect of its chemical reactivity, leading primarily to the formation of sulfur-sulfur bonds. nih.govlibretexts.org
The most common oxidative transformation for thiols and thiolates is the formation of disulfides. libretexts.org This process involves the coupling of two thiol molecules, formally an oxidative cleavage of the S-H bond (in the parent thiol) and formation of an S-S bond. libretexts.org The general mechanism often involves the initial formation of a thiyl radical (RS•), followed by the coupling of two such radicals to yield the disulfide (RSSR). nih.govacs.org
The oxidation of 2-propanethiol to diisopropyl disulfide has been demonstrated using various oxidizing systems. researchgate.netgoogleapis.com For example, a highly efficient conversion can be achieved using a cobalt molybdate (B1676688) catalyst in the presence of sodium hydroxide (B78521) and air. googleapis.com This method resulted in a high conversion of 2-propanethiol with excellent selectivity for diisopropyl disulfide. googleapis.com Other methods include using reagents like the Burgess reagent, which can convert aliphatic thiols to their corresponding symmetrical disulfides in high yields. researchgate.net
| Starting Material | Oxidizing System | Product | Conversion/Selectivity |
|---|---|---|---|
| 2-Propanethiol | NaOH, Cobalt Molybdate on Alumina, Air | Diisopropyl disulfide | 98% conversion, 97% selectivity googleapis.com |
| 2-Propanethiol | Burgess Reagent | Diisopropyl disulfide | 85% yield (mixture with trisulfide) researchgate.net |
| General Thiol (RSH) | Cu2O, Light, TMEDA | Disulfide (RSSR) | Yields up to 86% reported for some thiols acs.org |
Kinetic studies on the oxidation of thiols to disulfides catalyzed by rhenium complexes show that the reactions are first-order in catalyst and first-order in the sulfoxide (B87167) oxidant at low concentrations. nih.gov However, the rate can be inhibited by the thiol itself, as it competes with the oxidant for coordination to the metal center. nih.gov Furthermore, in the chlorination of thiols, the presence of disulfide intermediates can slow down the subsequent oxidation of sulfenyl chlorides to sulfonyl chlorides, indicating a complex kinetic profile where products can influence reaction rates. acs.org
| Thiol | Oxidant/Catalyst | Conditions | Kinetic Findings |
|---|---|---|---|
| Ethanethiol (analogue) | Chlorine Dioxide (ClO₂) | pH 3.6 to 5.1 | Second-order rate constant (k₂) increases from 25 to 4200 L/mol/sec tandfonline.com |
| 2-Methyl-1-propanethiol (analogue) | Chlorine Dioxide (ClO₂) | pH 8 | Reported rate constant of 5 x 105 L/mol/sec tandfonline.com |
| General Thiols | Re(O)Cl3(PPh3)2 / Sulfoxides | - | First-order in catalyst; inhibited by thiol nih.gov |
| General Thiol Chlorination | N-Chlorosuccinimide (NCS) | - | Rate of further oxidation is attenuated by the disulfide intermediate acs.org |
The reaction between thiols and sulfur dioxide (SO₂) can lead to the formation of disulfides and polysulfides. oup.com Mechanistic studies suggest the potential involvement of a dithiosulfite (RSS(O)SR) species as a key reaction intermediate. oup.comacs.org In reactions catalyzed by boron trifluoride etherate, the composition of the products at the early stages is believed to reflect the underlying reaction mechanism. oup.com
Research on the reaction of SO₂ with 1-propanethiol, 2-propanethiol (IPT), and 2-methyl-2-propanethiol (TBT) showed that the initial ratio of dialkyl trisulfide (RSSSR) to dialkyl disulfide (RSSR) varies significantly with the structure of the thiol. oup.com This variation suggests that the stability and subsequent reaction pathways of the intermediate dithiosulfite are dependent on the steric bulk of the alkyl groups. oup.com For the less hindered 1-propanethiol, the disulfide is the major initial product, while for the bulky 2-methyl-2-propanethiol, the trisulfide dominates initially. oup.com 2-propanethiol represents an intermediate case. oup.com This supports a mechanism where the dithiosulfite intermediate plays a central role in the product distribution. oup.com
| Thiol | Initial Product Ratio (RSSSR/RSSR) |
|---|---|
| 1-Propanethiol (n-PrSH) | < 1 oup.com |
| 2-Propanethiol (i-PrSH) | < 1 oup.com |
| 2-Methyl-2-propanethiol (t-BuSH) | > 1 oup.com |
Catalytic Reactivity and Ligand Exchange Processes
This compound serves as a crucial nucleophile and ligand precursor in various metal-catalyzed reactions. Its reactivity is particularly notable in palladium-catalyzed systems and in the formation of coordination polymers.
The palladium-catalyzed asymmetric allylic thioetherification (AAA) represents a significant method for the formation of chiral carbon-sulfur bonds. In this context, sodium thiolates, including this compound, have been utilized to produce allylic thioethers with good to high yields and high enantioselectivities. researchgate.netresearchgate.net Research indicates that the outcomes of these reactions are highly dependent on the specific substrates used. researchgate.net The use of bulky sulfur nucleophiles, such as those derived from 2-propanethiol, has been shown to lead to excellent enantioselectivity. researchgate.netresearchgate.net
The catalytic cycle involves complex ligand exchange processes. Studies on the coupling of aryl halides with 2-propanethiol, catalyzed by palladium complexes, reveal the formation of key intermediates. nih.gov For instance, when using certain palladium precursors and bases like potassium tert-butoxide, the major species observed in the catalytic solution is a palladium bis-thiolate complex. nih.gov This complex can be formed independently from the reaction of a palladium dichloride complex with 2-propanethiol in the presence of a base. nih.gov The interaction between sodium thiolates and arylpalladium halide complexes is rapid, affording the corresponding thioethers in high yields. nih.gov These findings underscore the dynamic ligand exchange between the thiolate and other species at the palladium center, which is fundamental to the catalytic process.
Table 1: Research Findings in Palladium-Catalyzed Allylic Thioetherification with Thiolates
| Catalyst System | Nucleophile | Key Finding | Reference |
| Palladium(0) with chiral ligands | Various sodium thiolates | Achieves good to high yields and high enantioselectivities for allylic thioethers. | researchgate.netresearchgate.net |
| Palladium(0) with bulky phosphine (B1218219) ligands | Bulky sodium thiolates | Bulky sulfur nucleophiles lead to excellent enantioselectivity in the formation of the chiral C-S center. | researchgate.netresearchgate.net |
| Pd(OAc)₂ / CyPF-¹Bu with KO¹Bu | 2-Propanethiol | The resting state of the catalyst during the reaction is a palladium bis-thiolate complex. | nih.gov |
| Arylpalladium halide complexes with P(o-tolyl)₃ | Sodium thiolates | Rapid reaction at ambient temperature affords thioethers in near-quantitative yield. | nih.gov |
This compound is an effective reagent in the synthesis of coordination polymers. It can act as a linker precursor, reacting with metal centers to form extended polymer networks. sigmaaldrich.com One application involves its use in the synthesis of polymercapto-arenes from polyhalides, which serve as building blocks for new coordination polymers. sigmaaldrich.com
In a specific synthetic example, 2-propanethiol is deprotonated in situ using sodium hydroxide to form this compound. This is then reacted with 1,2,4,5-tetrachloro-3-nitrobenzene and heated to 100 °C to produce a ligand precursor for organometallic coordination polymers. ucl.ac.uk Similarly, the in-situ formation of this compound from 2-propanethiol and sodium hydride has been employed in the synthesis of redox-active Fe₄S₄-based coordination polymers. chemrxiv.org These materials are of interest for their electronic properties, which can be tuned by modifying the organic linkers. chemrxiv.org The thiolate ligands bridge the metal clusters, creating one-dimensional chains. chemrxiv.org
Table 2: Examples of this compound in Coordination Polymer Synthesis
| Metal/Cluster Center | Co-reagents | Conditions | Polymer Type | Reference |
| Not specified | Polyhaloarenes | Not specified | Polymercapto-arenes for coordination polymers | sigmaaldrich.com |
| Not specified | 1,2,4,5-tetrachloro-3-nitrobenzene, NaOH | 100 °C, 20 h | Organometallic coordination polymer precursor | ucl.ac.uk |
| Fe₄S₄ | NaH, 1,4-dihalo-2,3,5,6-tetramethylbenzene | Not specified | 1D Fe₄S₄-based coordination polymer | chemrxiv.org |
Stereochemical Aspects of Thiolate Reactions
The stereochemical outcome of reactions involving this compound is highly influenced by the substrate and the reaction conditions, particularly in nucleophilic substitution reactions. A key area of study has been the SN2' reaction, where a nucleophile attacks a double bond at the γ-position, leading to the displacement of a leaving group at the α-position with a double bond shift.
A detailed study on the SN2' reaction using (trans-6-t-butyl-2-cyclohexen-1-yl) trimethylammonium tetrafluoroborate (B81430) as the substrate revealed a strong preference for a specific direction of attack. unh.edu When this substrate was reacted with sodium propanethiolate, the nucleophile attacked syn to the leaving group in 92% of the observed product. unh.edu This high degree of stereoselectivity is attributed to electrostatic interactions within the transition state, where the negatively charged thiolate anion is directed toward the same face as the positively charged trimethylammonium leaving group. unh.edu
However, this syn-directing effect is not universal and highlights the nuanced nature of stereochemistry in these reactions. In a different system, sodium propanethiolate was reported to undergo an anti SN2' substitution, although the significance of this result has been questioned. ethz.ch This contrast demonstrates that the conformational biases of the substrate play a critical role in determining the stereochemical pathway of the reaction.
Table 3: Stereochemical Outcomes in SN2' Reactions with Sodium Propanethiolate
| Substrate | Stereochemical Outcome | Proposed Rationale | Reference |
| (trans-6-t-butyl-2-cyclohexen-1-yl) trimethylammonium tetrafluoroborate | 92% syn-attack | Transition state electrostatic interactions | unh.edu |
| Other systems (details unspecified) | anti-attack | Substrate conformational effects | ethz.ch |
Advanced Spectroscopic and Crystallographic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. In the context of reactions involving sodium 2-propanethiolate, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for verifying the successful incorporation of the isopropylthio group into a target scaffold.
¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. When this compound is used to displace a leaving group, the resulting product exhibits characteristic signals for the isopropyl group. Specifically, a septet (or multiplet) appears for the single methine proton (-S-CH -(CH₃)₂), and a doublet appears for the six equivalent methyl protons (-S-CH-(CH₃ )₂).
In a study involving the synthesis of novel naphthoquinone derivatives, aminonaphthoquinones were reacted with this compound. lew.ro The successful substitution was confirmed by the appearance of a signal for the methine proton (-S-CH<) in the range of δ = 3.28–3.53 ppm in the ¹H-NMR spectra of the products. lew.ro Similarly, the synthesis of 4-isopropylthiocoumarin via the reaction of 4-chlorocoumarin with this compound showed characteristic signals for the isopropyl group: a multiplet for the methine proton at δ 3.6 ppm and a doublet for the methyl protons at δ 1.5 ppm. semanticscholar.org
¹H NMR Data for Products Synthesized Using this compound
| Product Class | Characteristic Proton | Chemical Shift (δ) ppm | Reference |
|---|---|---|---|
| Substituted Naphthoquinones | -S-CH < | 3.28 – 3.53 | lew.ro |
| 4-Isopropylthiocoumarin | -S-CH < | 3.6 | semanticscholar.org |
| 4-Isopropylthiocoumarin | -CH(CH₃ )₂ | 1.5 | semanticscholar.org |
Complementing ¹H NMR, ¹³C NMR is used to confirm the carbon framework of the synthesized molecules. The incorporation of the isopropylthio group gives rise to two distinct signals in the aliphatic region of the spectrum, corresponding to the methine carbon and the two equivalent methyl carbons.
For the aforementioned substituted naphthoquinones, signals between δ = 38.1–38.6 ppm in the ¹³C-NMR spectrum were assigned to the methine carbon (S-CH<) of the newly introduced isopropylthio moiety. lew.ro Research on the functionalization of cycloparaphenylenes (CPPs) also utilized this compound to synthesize a dodeca(isopropylthio)-substituted scispace.comCPP, which was fully characterized by ¹³C NMR to confirm its structure. rsc.org These analyses are critical for verifying that the reaction has proceeded as expected and for distinguishing between potential isomers.
¹³C NMR Data for Products Synthesized Using this compound
| Product Class | Characteristic Carbon | Chemical Shift (δ) ppm | Reference |
|---|---|---|---|
| Substituted Naphthoquinones | -S-C H< | 38.1 – 38.6 | lew.ro |
| Substituted Coumarins | C=O | 155.89 | semanticscholar.org |
| Substituted Coumarins | Aromatic/Vinylic C | 125.40 – 150.76 | semanticscholar.org |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound, confirm its elemental composition, and deduce structural information.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often non-volatile, organic molecules. In studies involving products derived from this compound, ESI-MS is routinely used to confirm the molecular weight of the synthesized compounds. researchgate.netresearchgate.net For example, the synthesis of novel N(H)-, S-, and S,S-substituted-1,4-naphthoquinones was confirmed using ESI-MS. lew.roresearchgate.net
Because the precursor is a sodium salt, it is common to observe the molecular ion as a sodium adduct, [M+Na]⁺, in the mass spectrum. researchgate.netspectroscopyonline.com High-resolution ESI-MS can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula, which is a definitive confirmation of the product's identity. rsc.org
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, often coupled with a time-of-flight (TOF) analyzer. While ESI is common for soluble molecules, MALDI is highly effective for analyzing large molecules, polymers, and molecular clusters. researchgate.net
In research contexts related to thiol-protected metal clusters, MALDI-MS is a key tool for characterization. Studies on gold nanoclusters capped with alkanethiols (such as the related propanethiol or tert-butyl thiol) use MALDI-MS to analyze the size and composition of the clusters in the gas phase. rsc.orgpradeepresearch.org The resulting mass spectra can show repeating peaks corresponding to the mass of the fundamental cluster unit, providing insight into aggregation phenomena. pradeepresearch.org Although MALDI can be a "harder" technique than ESI, the combination of both methods can yield more comprehensive structural details about cluster composition and fragmentation patterns. rsc.org
Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy
Vibrational and electronic spectroscopies provide complementary information to NMR and MS by probing the functional groups and conjugated π-systems within a molecule.
Ultraviolet-Visible (UV/Vis) Spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. It is particularly useful for characterizing compounds containing chromophores, such as aromatic rings and conjugated systems. upi.edu The synthesis of substituted naphthoquinones using this compound yielded products whose electronic properties were analyzed by UV/Vis spectroscopy. researchgate.netresearchgate.net For example, the product 2-((4-(tert-butyl)benzyl)amino)-3-(isopropylthio)naphthalene-1,4-dione exhibited a maximum absorption (λmax) at 285 nm in chloroform (B151607). lew.ro
Spectroscopic Data for 4-Isopropylthiocoumarin
| Technique | Measurement | Value | Reference |
|---|---|---|---|
| IR | C-H stretch (alkane) | 2975, 2926, 2826 cm⁻¹ | semanticscholar.org |
| IR | C=O stretch | 1755, 1705 cm⁻¹ | semanticscholar.org |
| IR | C=C stretch (aromatic) | 1601, 1595 cm⁻¹ | semanticscholar.org |
| MS | Molecular Ion (MH⁺) | m/z 220 | semanticscholar.org |
Vibrational Analysis of Functional Groups
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups within this compound. The analysis of vibrational modes confirms the compound's identity and offers insights into its bonding environment.
The formation of the thiolate from 2-propanethiol (B166235) is unequivocally confirmed by the disappearance of the S-H stretching vibration, which typically appears in the 2550–2650 cm⁻¹ region of the spectrum for the parent thiol. acs.org The spectrum of the sodium salt is dominated by vibrations associated with the isopropyl group and the carbon-sulfur bond.
Key vibrational features include:
C-H Stretching: Symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methine (CH) groups are expected in the 2850–2970 cm⁻¹ range.
C-H Bending: Bending (scissoring and rocking) vibrations for the CH₃ and CH groups appear in the 1350–1470 cm⁻¹ region.
C-S Stretching: The stretching vibration of the carbon-sulfur bond is a crucial diagnostic peak. For aliphatic thiolates, this mode is typically observed in the 600–800 cm⁻¹ range. acs.org Its precise position can be influenced by conformational factors and coordination to the sodium ion.
Na-S Vibration: In the far-infrared region (typically below 400 cm⁻¹), vibrations corresponding to the Na-S ionic bond are expected. These low-frequency modes are characteristic of metal-ligand vibrations in metal thiolates and provide direct information about the sodium-sulfur coordination environment. bohrium.com
Table 1: Typical Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | -CH, -CH₃ | 2850 - 2970 |
| C-H Bend | -CH, -CH₃ | 1350 - 1470 |
| C-S Stretch | C-S⁻ | 600 - 800 |
| Na-S Vibration | Na⁺-S⁻ | < 400 |
Electronic Transitions and Optical Properties
UV-Visible spectroscopy provides information on the electronic transitions within a molecule. elte.hu For simple, saturated aliphatic thiolates like this compound, which lack chromophores such as double bonds or aromatic rings, significant absorption in the standard UV-Vis range (200–800 nm) is not expected. msu.edu
The primary electronic transition available to the molecule involves the promotion of a non-bonding electron (n) from the sulfur atom to an anti-bonding sigma orbital (σ) associated with the C-S or C-H bonds. This is known as an n → σ transition. These transitions are typically high in energy and therefore occur at short wavelengths, usually in the far-ultraviolet or vacuum-UV region (< 200 nm). msu.edu The ionic nature of the Na-S bond and the presence of lone pair electrons on the sulfur atom are the basis for this electronic behavior. units.it
Table 2: Electronic Transitions in this compound
| Transition Type | Orbitals Involved | Expected Wavelength (λ) |
|---|---|---|
| n → σ* | Non-bonding (S) → Anti-bonding (C-S/C-H) | < 200 nm |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder diffraction techniques are essential for a complete structural characterization of this compound.
Single Crystal X-ray Diffraction for Molecular Structure Elucidation
While a specific single-crystal structure for this compound is not prominently available in published literature, the structures of related alkali metal thiolates strongly suggest that it does not exist as a simple monomeric ion pair in the solid state. wikipedia.orgacs.org Instead, these compounds typically form coordination polymers, where the thiolate sulfur atom bridges between multiple sodium cations.
Structural studies on analogous sodium thiolates reveal a variety of motifs, including dimers, hexamers, and extended one-, two-, or three-dimensional polymeric networks. rsc.orgacs.org Common structural features include the formation of (NaS)₂ rhomboid cores. The sodium ion is typically coordinated by multiple sulfur atoms and, if present, solvent molecules, achieving coordination numbers ranging from three to six or higher. This polymeric nature is driven by the desire of the Na⁺ cation to achieve a stable coordination environment.
Table 3: Representative Structural Parameters from Analogous Sodium Thiolate Crystal Structures
| Parameter | Typical Value | Reference Compounds |
|---|---|---|
| Na-S Bond Length | 2.80 - 3.10 Å | [Na(SR)(donor)]ₙ complexes rsc.orgacs.org |
| Na⁺ Coordination Number | 3 - 6 | Various sodium thiolates acs.orgiucr.org |
| S-C Bond Length | ~1.77 Å | Sodium 4,6-diaminopyrimidine-2-thiolate |
| Common Structural Motif | Coordination Polymer / (NaS)₂ core | [Na(SR)(thf)₂]ₓ, (MSC₆H₃-2,6-Trip₂)₂ acs.orgrsc.org |
Powder X-ray Diffraction for Crystalline Phase Analysis and Structure Determination
Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials like this compound. nih.gov It provides a fingerprint of the crystalline phase(s) present in a bulk sample.
The primary applications of PXRD for this compound include:
Phase Identification: Comparing the experimental diffraction pattern to known patterns in databases to confirm the identity of the material.
Purity Assessment: Detecting the presence of crystalline impurities, such as unreacted starting materials or different crystalline forms (polymorphs).
Crystallinity Measurement: Assessing the degree of crystallinity in the sample, as broad, poorly defined peaks can indicate small crystallite size or amorphous content. researchgate.net
Unit Cell Determination: If the sample is of sufficient quality, the diffraction pattern can be indexed to determine the crystal system (e.g., triclinic, monoclinic) and lattice parameters (a, b, c, α, β, γ). iucr.org This information is a crucial first step toward a full structure solution from powder data.
Table 4: Information Obtainable from Powder X-ray Diffraction of this compound
| Parameter | Description |
|---|---|
| Diffraction Angles (2θ) | Positions of diffraction peaks, characteristic of the crystal lattice. |
| d-spacing | Interplanar spacing calculated from peak positions via Bragg's Law. |
| Lattice Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |
| Crystal System | Classification of the crystal structure (e.g., Orthorhombic, Monoclinic). |
| Phase Purity | Identification of single-phase material versus a mixture of crystalline phases. |
Electrochemistry and Photoluminescence Studies
The electrochemical and photoluminescent properties of this compound are dictated by the nature of the thiolate functional group.
Electrochemistry: The thiolate anion (-S⁻) is electrochemically active and susceptible to oxidation. The most common electrochemical process for simple thiolates is a one-electron oxidation to form a thiyl radical (RS•). Two of these highly reactive radicals then rapidly combine to form the corresponding disulfide. For this compound, this process would yield diisopropyl disulfide. This oxidative behavior is a fundamental characteristic of thiol and thiolate chemistry. osti.gov The study of thiolate electrochemistry is often conducted in the context of self-assembled monolayers on electrode surfaces, where the reductive and oxidative desorption potentials provide information about surface binding and stability. researchgate.netresearchgate.netnsf.gov
Photoluminescence: Photoluminescence (fluorescence or phosphorescence) is the emission of light from a substance that has absorbed light. This phenomenon is rare in simple, flexible, and non-conjugated molecules. This compound, being an aliphatic thiolate, lacks the rigid structure and extensive conjugated π-electron systems that are typically required to produce significant photoluminescence. Therefore, it is not expected to be a photoluminescent compound under normal conditions. Studies involving thiolate photoluminescence are generally focused on their role as ligands that quench the emission of semiconductor quantum dots or are part of larger, luminescent metal-cluster complexes. rsc.orgresearchgate.net
Computational and Theoretical Investigations of Thiolate Systems
Quantum Chemical Methodologies
Quantum chemical methodologies are fundamental to understanding the intrinsic properties of thiolates. These approaches solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular energies, and geometries.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. taylor.edu It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. taylor.edu In the context of thiolate systems, DFT is employed to model reactivity and electronic properties.
Various functionals are used within DFT to approximate the exchange-correlation energy, a key component of the total energy. taylor.edu Studies on thiolates have shown that the choice of functional is critical for obtaining accurate results. For instance, functionals like PBE and B3LYP can sometimes fail to accurately predict certain reaction intermediates due to issues like delocalization error, which can incorrectly stabilize charge-transfer complexes. chemrxiv.orgresearchgate.netnih.gov Functionals with a high component of exact exchange, such as PBE0, or range-separated functionals like ωB97X-D, often provide improved descriptions of the potential energy surfaces for reactions involving thiolates. chemrxiv.orgresearchgate.netnih.gov
DFT calculations are used to determine a variety of reactivity descriptors. nih.govmdpi.comresearchgate.net These descriptors, derived from the electronic structure, help predict how a molecule will interact with other species.
Table 1: Global Reactivity Descriptors Calculated with DFT This table is interactive. Click on the headers to sort.
| Descriptor | Symbol | Description |
|---|---|---|
| Ionization Potential | IP | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity | EA | The energy released when an electron is added to a molecule. |
| Chemical Potential | µ | The escaping tendency of electrons from a system. |
| Molecular Hardness | η | A measure of the resistance to a change in electron distribution. |
Data compiled from theoretical studies on thiol and related systems. nih.govmdpi.comresearchgate.net
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization beyond fundamental physical constants. These methods are crucial for accurately determining the thermochemical properties of molecules like 2-propanethiol (B166235). High-level ab initio calculations, such as Coupled Cluster (CC) methods, provide benchmark data for properties like enthalpy of formation, entropy, and heat capacity. osti.gov
Experimental thermodynamic studies have determined key values for 2-propanethiol, which can be compared with and supported by ab initio calculations. acs.org For example, the enthalpy of vaporization and other phase-change data are critical for understanding the molecule's physical behavior. nist.gov
Table 2: Selected Thermochemical Properties of 2-Propanethiol
| Property | Value | Units |
|---|---|---|
| Enthalpy of Formation (gas) | -73.2 ± 0.8 | kJ/mol |
| Enthalpy of Vaporization (at 298.15 K) | 30.12 ± 0.04 | kJ/mol |
| Standard Entropy (gas, at 298.15 K) | 328.0 ± 1.2 | J/mol·K |
Data sourced from the NIST WebBook. nist.govnist.gov
The rotation around single bonds in a molecule leads to different spatial arrangements known as conformations. libretexts.org For 2-propanethiol, theoretical studies have identified two primary low-energy conformers resulting from rotation around the C-S bond. rsc.org
These conformers are designated as anti (or trans) and gauche. rsc.org In the anti conformation, the C-H bond on the secondary carbon and the S-H bond are positioned opposite to each other. In the gauche conformation, these bonds are at an angle of approximately 60 degrees. Computational studies using methods like CCSD/cc-pVDZ have shown that the anti conformer is the most stable, with the gauche conformer being slightly higher in energy. rsc.org The energy difference between these conformers and the rotational barriers between them can be calculated and have been found to be in good agreement with experimental values. rsc.orgosti.gov
Table 3: Calculated Relative Energies of 2-Propanethiol Conformers
| Conformer | Dihedral Angle (H-C-S-H) | Relative Energy (kJ/mol) |
|---|---|---|
| Anti (T) | ~180° | 0.00 |
Values are typical ranges from computational studies. rsc.org
Molecular Dynamics Simulations for Adsorption and Surface Phenomena
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of dynamic processes, such as the adsorption of molecules onto surfaces and the formation of self-assembled monolayers. uakron.edu
The interaction of thiols and thiolates with metal surfaces, particularly gold, is a cornerstone of nanoscience and surface chemistry. MD simulations and DFT calculations are used to investigate the chemisorption process, where a chemical bond is formed between the sulfur atom and the metal surface.
For propanethiol on a Au(111) surface, studies indicate that the adsorption process is complex. It is generally accepted that the S-H bond of the thiol cleaves upon adsorption, leading to the formation of a thiolate species bound to the gold surface. acs.orgnih.gov However, some studies suggest that non-dissociative chemisorption can occur, especially on pristine, defect-free surfaces at low temperatures. acs.org
The presence of surface defects, such as adatoms and vacancies, plays a crucial role in the chemisorption mechanism. nih.govacs.org Theoretical calculations have shown that these defect sites are often the preferential locations for the initial adsorption and dissociation of the thiol molecule. nih.govacs.org The thiolate then forms a strong Au-S bond. Bader charge analysis from DFT studies indicates this bond has significant covalent character. figshare.com
When 2-propanethiolate molecules chemisorb onto a Au(111) surface, they can arrange themselves into highly ordered two-dimensional structures known as self-assembled monolayers (SAMs). northwestern.edursc.org The structure of these SAMs is influenced by a delicate balance of molecule-substrate and molecule-molecule interactions.
Experimental techniques like Scanning Tunneling Microscopy (STM) reveal the intricate patterns formed by these monolayers. uchicago.edu Computational studies help to interpret these images and predict stable lattice structures. For alkanethiolates on Au(111), a common and well-studied structure is the (√3 × √3)R30° lattice. However, other more complex structures are often observed. uchicago.edu For instance, studies on 2-methyl-2-propanethiol, a related branched thiol, have identified an unusual (2√7 × √7)R19.1° adsorbate lattice. figshare.com The formation of these structures often involves the removal of gold atoms from the surface to create adatom-thiolate complexes, leading to the formation of characteristic vacancy islands or etch pits on the gold terrace. uchicago.edu
Table 4: Common Superlattices for Alkanethiolates on Au(111)
| Superlattice | Coverage (Molecules/Surface Au atoms) | Description |
|---|---|---|
| (√3 × √3)R30° | 1/3 | A common, densely packed structure. |
| c(4 × 2) | 1/3 | A superlattice observed for longer chain alkanethiols. uchicago.edu |
This table presents common structures observed for alkanethiolates, providing context for the types of lattices 2-propanethiolate might form.
Theoretical Prediction of Physicochemical Parameters
Computational chemistry provides powerful tools for the theoretical prediction of physicochemical parameters of molecules, offering insights that complement and guide experimental work. For thiolate systems, such as sodium 2-propanethiolate, these predictive methods are particularly valuable for understanding properties that are difficult or hazardous to measure experimentally. By simulating molecular behavior at an electronic level, it is possible to estimate a range of parameters critical to chemical reactivity and process behavior.
Estimation of Aqueous pKa Values for Thiolates
The acid dissociation constant (pKa) is a fundamental parameter that quantifies the acidity of a compound in a specific solvent. For thiols, the pKa value indicates the propensity of the sulfhydryl group (-SH) to deprotonate and form the corresponding thiolate anion (-S⁻). This equilibrium is central to the reactivity of this compound in aqueous media.
Accurate theoretical prediction of pKa values for thiols has been a significant challenge in computational chemistry. Early attempts using density functional theory (DFT) with implicit solvation models, such as the SMD model, resulted in large errors, sometimes deviating by almost 10 pKa units from experimental values for simple thiols like methanethiol and ethanethiol. wayne.edunih.gov
Subsequent research has demonstrated that the accuracy of pKa predictions for thiols can be substantially improved by refining the computational protocol. Key advancements include:
Choice of Density Functional: The selection of the DFT functional is critical. Studies have systematically evaluated numerous functionals, with methods like M06-2X and ωB97XD often providing superior accuracy for thiol systems. nih.govrsc.orgacs.org
Inclusion of Explicit Solvent Molecules: A major breakthrough in accuracy came from the inclusion of a small number of explicit water molecules in the quantum mechanical calculation, in addition to the polarizable continuum model (PCM) for the bulk solvent. wayne.edunih.gov Specifically, modeling the hydrogen bonding interactions between water and both the neutral thiol group and the anionic thiolate significantly lowers the calculation error. Including three explicit water molecules has been shown to reduce the error to within one pKa unit when using appropriate functionals like ωB97XD. wayne.edunih.gov
Basis Set Selection: The choice of basis set, which describes the atomic orbitals, also influences accuracy. Basis sets that include diffuse functions on heavy atoms and polarization functions on hydrogen atoms, such as 6-31+G(d,p) and 6-311++G(d,p), are necessary for reliable results. wayne.eduacs.org
One successful approach establishes a linear relationship between computed atomic charges of the thiolate anion and the experimental pKa values of the parent thiols. nih.gov For instance, a strong correlation (R² = 0.986) was found using Natural Population Analysis (NPA) atomic charges calculated with the M062X functional and a 6-311G basis set in a continuum solvent model. nih.gov Another highly accurate method involves the ωB97XD functional with the 6-311++G(d,p) basis set and an SMD solvation model that incorporates three explicit water molecules, which yielded an average error of +0.15 ± 0.58 pKa units across a test set of 45 thiols. wayne.edunih.gov
| Computational Method | Mean Unsigned Error (pKa units) | Key Features |
|---|---|---|
| M06-2X / SMDsSAS | 0.77 | Utilizes a scaled solvent-accessible surface model. rsc.orgresearchgate.net |
| ωB97XD / 6-31+G(d,p) / SMD | ~0.50 | Requires three explicit water molecules for high accuracy. wayne.edunih.gov |
| B3LYP / 6-311++G(d,p) / SMD | ~0.78 | Performs well with the inclusion of three explicit water molecules. wayne.edunih.gov |
Multiscale Modeling in Chemical Processes
Chemical processes involving species like this compound are inherently complex, spanning multiple length and time scales. Events at the molecular level, such as bond breaking and formation, dictate the macroscopic outcomes of a reaction, including yield and selectivity. Multiscale modeling provides a framework to bridge these different scales, from the quantum mechanical interactions of electrons to the fluid dynamics of a chemical reactor. researchgate.netunirioja.esresearchgate.net
This hierarchical approach integrates various computational techniques, each suited for a particular scale:
Quantum Mechanics (QM): At the most fundamental level (angstroms, femtoseconds), QM methods like DFT are used to describe the electronic structure and reactivity of molecules. For a process involving this compound, QM calculations can elucidate reaction mechanisms, determine activation energies, and predict spectroscopic properties. researchgate.net
Molecular Mechanics (MM) / Molecular Dynamics (MD): At the atomistic scale (nanometers, picoseconds to nanoseconds), classical force fields (MM) are used to simulate the dynamics of a large ensemble of molecules. unirioja.es This level is ideal for studying the solvation of this compound, its diffusion in a solvent, and the conformational behavior of larger molecules it might interact with.
Mesoscopic Models: Bridging the atomistic and continuum scales, mesoscopic methods can model phenomena like the formation of micelles or the behavior of molecules at interfaces, which occur over larger length and time scales than are accessible to standard MD. researchgate.net
Continuum Models: At the macroscopic level (micrometers to meters, seconds to hours), process behavior is described by continuum mechanics, using tools like Computational Fluid Dynamics (CFD) to solve equations for mass, momentum, and energy transport within a reactor. researchgate.net
A powerful strategy within this framework is the use of hybrid QM/MM models. rsc.org In simulating a reaction of this compound in a complex environment (e.g., in the active site of an enzyme or on a catalytic surface), the chemically active region is treated with high-accuracy QM methods, while the surrounding environment (solvent, protein, or surface) is modeled using computationally less expensive MM force fields. rsc.org This approach provides a balance between accuracy and computational feasibility, allowing for the study of reactions in realistic settings.
By linking these different levels of theory, multiscale modeling enables a holistic understanding of a chemical process. For example, QM-derived reaction kinetics can be used as input for macroscopic reactor models, allowing for the design and optimization of industrial processes based on first-principles understanding of molecular behavior. unirioja.esresearchgate.net
Coordination Chemistry and Materials Science Applications
2-Propanethiolate as a Ligand in Metal Complexes
The 2-propanethiolate ligand, also known as isopropyl thiolate, primarily coordinates to metal ions through its sulfur atom. As a monovalent, monodentate ligand, it can form terminal M-S bonds. However, the lone pairs on the sulfur atom also allow it to act as a bridging ligand between two or three metal centers, leading to the formation of polynuclear complexes and extended networks.
Homoleptic complexes, which contain only one type of ligand, are fundamental species for understanding the intrinsic metal-ligand interactions. The synthesis of homoleptic thiolate complexes with early transition metals like Zirconium(IV) can be challenging due to the tendency of these oxophilic metals to hydrolyze. However, reactions in anhydrous, aprotic solvents provide viable routes.
A common synthetic strategy is the salt metathesis reaction, where a metal halide is treated with an alkali metal thiolate. Research into the zirconium chemistry of thiolates has been limited, but studies on analogous, bulkier thiolates like 2-methyl-2-propanethiolate provide significant insight. For instance, the reaction of zirconium(IV) chloride (ZrCl₄) with lithium 2-methyl-2-propanethiolate (LiSCMe₃) has been shown to produce homoleptic anionic complexes. The identity of the isolated product is highly dependent on the reaction and crystallization conditions. When the reaction residue is recrystallized from 1,2-dimethoxyethane (B42094) (DME), a five-coordinate complex, [Li(DME)₃][Zr(SCMe₃)₅], is formed. ncl.ac.uk In contrast, using tetrahydrofuran (B95107) (THF) as the crystallization solvent yields a six-coordinate species, [(THF)Li]₂Zr(SCMe₃)₆. ncl.ac.uk These syntheses demonstrate that while neutral, four-coordinate Zr(SR)₄ complexes may be elusive, anionic homoleptic complexes of zirconium(IV) with coordination numbers of five and six are accessible.
Ancillary ligands, which are ligands other than the primary ligand of interest (in this case, 2-propanethiolate), can exert a profound influence on the coordination geometry of the resulting metal complex. This influence can be direct, through coordination to the metal center, or indirect, by affecting the packing in the crystal lattice or coordinating to counter-ions.
The synthesis of zirconium(IV) 2-methyl-2-propanethiolate complexes provides a clear example of this effect. ncl.ac.uk The choice of solvent, which acts as an ancillary ligand for the lithium counter-ion, is a dominant factor in determining the final coordination environment of the zirconium center.
With DME: Three DME molecules coordinate to the Li⁺ counter-ion, forming a [Li(DME)₃]⁺ complex. This cation pairs with the five-coordinate [Zr(SCMe₃)₅]⁻ anion.
With THF: THF molecules coordinate to the Li⁺ counter-ions, which in turn interact with the thiolate sulfurs of the six-coordinate [Zr(SCMe₃)₆]²⁻ anion. ncl.ac.uk
This demonstrates that even when not directly bonded to the primary metal center, ancillary ligands can dictate the stoichiometry and geometry of the resulting complex anion by stabilizing different arrangements and charge states.
For the homoleptic zirconium(IV) 2-methyl-2-propanethiolate system, crystallographic studies have elucidated the following structures:
[Li(DME)₃][Zr(SCMe₃)₅] (1) : The zirconium center is five-coordinate, with the five thiolate ligands arranged in a geometry that can be described as intermediate between a trigonal bipyramid and a square pyramid. The Li⁺ cation is separated from the zirconium complex and is fully solvated by three DME molecules. ncl.ac.uk
[(THF)Li]₂Zr(SCMe₃)₆ (2) : The zirconium center is six-coordinate, with the six thiolate ligands forming an octahedral geometry. This [Zr(SCMe₃)₆]²⁻ anion has two Li⁺ cations associated with it, each bonded to three thiolate sulfur atoms that form opposite trigonal faces of the octahedron. ncl.ac.uk
Other spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also used to characterize these complexes, though they provide less direct structural information compared to X-ray diffraction.
| Compound | Formula | Zr(IV) Coordination Number | Coordination Geometry | Key Structural Feature |
|---|---|---|---|---|
| 1 | [Li(DME)₃][Zr(SCMe₃)₅] | 5 | Trigonal bipyramidal / Square pyramidal intermediate | Anionic complex with a fully solvated Li⁺ counter-ion. |
| 2 | [(THF)Li]₂Zr(SCMe₃)₆ | 6 | Octahedral | Dianionic complex with Li⁺ ions coordinating to faces of the octahedron. |
Formation of Coordination Polymers and Metal-Organic Frameworks
The ability of thiolate ligands to bridge metal centers makes them valuable building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These extended structures are formed by self-assembly of metal ions with organic bridging ligands. Sodium 2-propanethiolate can be used as a source of the bridging 2-propanethiolate linker in these syntheses. sigmaaldrich.comsigmaaldrich.com
The design of thiolate-bridged CPs and MOFs involves the careful selection of metal ions and the thiolate-containing organic linker. The strong and rapid coordination of thiolates to metal centers can sometimes make it difficult to obtain crystalline materials. researchgate.net However, various strategies have been developed to control the assembly process and yield ordered polymeric structures.
One approach involves the use of simple alkyl or aryl thiolates to create one-, two-, or three-dimensional networks. For example, Ag(I)-thiolate coordination polymers have been extensively studied and can form 1D chains, 2D lamellar structures, and 3D frameworks. researchgate.netxmu.edu.cn The synthesis typically involves reacting a metal salt with the thiolate ligand (or the corresponding thiol) in a suitable solvent system, often under solvothermal conditions.
Another strategy mentioned in the literature for other systems is post-synthetic modification, where a pre-formed MOF with available coordination sites is functionalized with thiol groups. This allows for the introduction of thiol functionality into a stable, crystalline framework.
A particularly promising application of thiolate-based coordination polymers is in the field of electronics, specifically as semiconducting materials. By incorporating thiolates into conjugated systems, it is possible to create conjugated coordination polymers (c-CPs) with high charge carrier mobility. nih.gov
The design of these materials requires ligands that not only bridge metal centers but also possess a π-conjugated backbone to facilitate charge transport. A successful strategy involves using ligands with multiple thiolate groups attached to an aromatic core. For instance, a highly crystalline, three-dimensional c-CP with the formula Cu₄DHTTB (where DHTTB = 2,5-dihydroxy-1,3,4,6-tetrathiolbenzene) has been synthesized. nih.gov This material is built from copper centers bridged by the tetrathiolate ligand.
The resulting polymer exhibits excellent semiconducting properties. Four-probe measurements reveal an electrical conductivity of 0.2 S/cm, and thermopower measurements indicate p-type semiconductor behavior. nih.gov Significantly, ultrafast terahertz photoconductivity experiments demonstrate high charge carrier mobilities of up to 88 ± 15 cm² V⁻¹ s⁻¹, which is exceptionally high for a 3D coordination polymer. nih.gov This performance is attributed to the unique three-dimensional network of orthogonal ribbon-like π-d conjugated chains, which provides efficient pathways for charge transport. nih.gov
| Material | Conductivity (S/cm) | Semiconductor Type | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) |
|---|---|---|---|
| Cu₄DHTTB | 0.2 | p-type | up to 88 ± 15 |
Advanced Materials Fabrication
The fabrication of advanced materials leveraging the unique properties of nanoscale components is a significant area of scientific research. In this context, the functionalization and stabilization of nanoparticles are critical for their synthesis and application. While a broad range of organic ligands are utilized for these purposes, this section focuses specifically on the role of this compound.
Gold Cluster Synthesis and Surface Protection
The synthesis of atomically precise gold clusters is a cornerstone of modern nanoscience, offering materials with distinct electronic and optical properties. wikipedia.org A common method for their preparation is the wet chemical synthesis, which involves the reduction of a gold salt in the presence of a stabilizing ligand. wikipedia.org Thiolate ligands are particularly effective in this role, binding strongly to the gold surface and protecting the nascent clusters from aggregation. nih.gov This process, often referred to as a "bottom-up" approach, allows for the formation of stable, well-defined gold nanoclusters. wikipedia.org
The protective layer of ligands is crucial for the stability and functionality of the gold clusters. nih.gov The nature of the thiolate ligand, including the structure of its organic substituent, can influence the properties of the resulting nanocluster. While various alkanethiols have been extensively studied for this purpose, specific research detailing the use of this compound in the synthesis and surface protection of gold clusters is not extensively documented in publicly available scientific literature. General principles of thiolate protection suggest that the isopropyl group of 2-propanethiolate would provide a compact and sterically hindering layer on the gold surface.
Table 1: Comparison of Common Thiolate Ligands in Gold Cluster Synthesis
| Ligand | Typical Resulting Cluster Size | Key Features of Ligand |
| Dodecanethiol | 3-5 nm | Long alkyl chain provides good solubility in nonpolar solvents. sigmaaldrich.com |
| Octanethiol | 2-4 nm | Shorter alkyl chain compared to dodecanethiol. sigmaaldrich.com |
| Glutathione | < 2 nm | A tripeptide, imparts water solubility and biocompatibility. |
| This compound | Not specified in literature | The branched isopropyl group could offer different packing on the cluster surface compared to linear alkanethiols. |
Ligand-Protected Nanoparticles for Advanced Applications
Ligand-protected nanoparticles are at the forefront of materials science, with applications ranging from catalysis to biomedical imaging and drug delivery. nih.gov The surface ligands not only stabilize the nanoparticles but also provide a means to tune their properties and interface them with their environment. nanopartz.com Thiolated ligands, in general, are widely used for the functionalization of various types of nanoparticles, including those made of gold, silver, and semiconductor materials. nih.govmdpi.com
The choice of the capping agent is critical in determining the final properties and potential applications of the nanoparticles. For instance, long-chain alkanethiols can render nanoparticles soluble in organic solvents, while ligands with hydrophilic functional groups can confer water solubility. nanopartz.com While there is a vast body of research on ligand-protected nanoparticles, specific studies focusing on the use of this compound as a capping agent for advanced applications are not prominent in the reviewed scientific literature. Based on its chemical structure, it can be inferred that this compound would create a hydrophobic surface on nanoparticles, potentially making them suitable for applications in non-aqueous media.
Table 2: Potential Applications of Thiolate-Protected Nanoparticles
| Application Area | Role of Thiolate Ligand |
| Catalysis | Modulates the catalytic activity and selectivity of the nanoparticle surface. mdpi.com |
| Nanoelectronics | Enables the self-assembly of nanoparticles into ordered structures. sigmaaldrich.com |
| Biomedical Imaging | Can be functionalized with targeting moieties for specific cell or tissue imaging. |
| Drug Delivery | The ligand shell can be designed to encapsulate and release therapeutic agents. nih.gov |
This table outlines general applications of thiolate-protected nanoparticles. The specific performance of this compound in these roles has not been detailed in the surveyed literature.
Advanced Applications in Organic Synthesis
Role as a Versatile Synthetic Intermediate
As a potent sulfur nucleophile, sodium 2-propanethiolate is a versatile intermediate for introducing the isopropylthio moiety into organic molecules. scbt.com This capability is fundamental to its application in constructing more complex structures and functionalizing substrates at specific positions.
The primary role of this compound in synthesis is the formation of carbon-sulfur (C-S) bonds. Thiolate anions are excellent nucleophiles, significantly more so than their alcohol counterparts, and readily participate in nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org The most common application is the S_N2 reaction with alkyl halides or tosylates to produce dialkyl sulfides, also known as thioethers. masterorganicchemistry.comchemistrysteps.com
This reaction proceeds via a backside attack on the electrophilic carbon atom, displacing the leaving group (e.g., bromide, iodide, or tosylate) and forming a new C-S bond. masterorganicchemistry.com The high nucleophilicity of the 2-propanethiolate anion ensures that these reactions are generally efficient and proceed under mild conditions. rsc.org
Table 1: Representative S_N2 Reactions with this compound
| Electrophile (Substrate) | Product | Reaction Type |
|---|---|---|
| Alkyl Bromide (R-Br) | Isopropyl Sulfide (B99878) (R-S-CH(CH₃)₂) | S_N2 |
| Alkyl Iodide (R-I) | Isopropyl Sulfide (R-S-CH(CH₃)₂) | S_N2 |
Beyond simple alkyl halides, this compound can also be used to synthesize thioesters through reaction with acyl chlorides or other activated carboxylic acid derivatives. Thioesters are valuable intermediates in their own right, particularly in biochemistry and peptide synthesis. acs.orgwikipedia.org
The distinct reactivity profile of the thiolate anion enables its use in transformations requiring high selectivity.
Regioselectivity refers to the preference for a reagent to react at one position of a molecule over other possible positions. masterorganicchemistry.com In reactions with substrates containing multiple electrophilic sites, the choice of nucleophile and reaction conditions can dictate the outcome. For instance, in the nucleophilic addition to α,β-unsaturated carbonyl compounds, soft nucleophiles like thiolates typically favor 1,4-conjugate addition, whereas harder nucleophiles may favor 1,2-direct addition to the carbonyl carbon. The regiochemistry of thiol additions can be complex and influenced by factors such as pH and solvent, as demonstrated in studies on thiol additions to o-quinones. acs.orgnih.gov
Chemoselectivity is the preferential reaction of a reagent with one functional group in the presence of other, different functional groups. masterorganicchemistry.com The high nucleophilicity but moderate basicity of thiolates is a key factor in achieving chemoselectivity. masterorganicchemistry.comchemistrysteps.com Unlike strongly basic nucleophiles such as alkoxides, which can promote competing elimination (E2) reactions, thiolates predominantly favor substitution (S_N2) pathways, especially with primary and secondary alkyl halides. chemistrysteps.com This allows for the selective substitution at a halide-bearing carbon without disturbing other base-sensitive functional groups in the molecule. Research has shown that certain substrates can react exclusively with a thiolate like sodium propanethiolate while remaining inert to other nucleophiles such as amines or phenoxides, highlighting the unique reactivity and potential for chemoselective transformations. nih.gov
Stereoselective Synthesis
Stereoselective reactions are those in which one stereoisomer is formed or destroyed preferentially over all others. masterorganicchemistry.com this compound is a valuable tool in stereoselective synthesis, primarily through its participation in stereospecific reactions. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com
The classic example is the S_N2 reaction. As previously mentioned, this reaction proceeds through a well-defined backside attack mechanism. When the electrophilic carbon is a stereocenter, this mechanism results in a complete inversion of the stereochemical configuration at that center. masterorganicchemistry.com Therefore, by reacting an enantiomerically pure alkyl halide or tosylate with this compound, a single enantiomer of the corresponding isopropyl sulfide product can be synthesized with high predictability and control.
Table 2: Stereochemistry of S_N2 Reaction
| Chirality of Substrate (e.g., (R)-2-bromobutane) | Mechanism | Chirality of Product (e.g., (S)-2-(isopropylthio)butane) |
|---|---|---|
| (R) | S_N2 (Backside Attack) | (S) |
Furthermore, research into the hydrothiolation of internal alkynes has demonstrated that the addition of thiols can proceed with excellent regio- and stereocontrol, often affording exclusively the trans-addition products. researchgate.netchemrxiv.org This provides a stereoselective route to specific vinyl sulfide isomers, which are important building blocks in organic synthesis.
Protecting Group Chemistry in Complex Molecule Synthesis
In the multi-step synthesis of complex molecules, it is often necessary to temporarily block, or "protect," a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.orgwikipedia.org After the desired transformation is complete, the protecting group is removed in a "deprotection" step. wikipedia.org
While the isopropylthio group itself is not commonly used as a protecting group, this compound and other sodium thiolates play a crucial role as deprotecting agents. They are particularly effective for the cleavage of methyl ethers and methyl esters, which are common protecting groups for alcohols, phenols, and carboxylic acids, respectively. nih.govresearchgate.net
The thiolate anion acts as a soft, potent nucleophile that selectively attacks the methyl group in an S_N2 fashion, cleaving the methyl-oxygen bond while leaving other, more sterically hindered ester or ether groups intact. This method is valued for its mild conditions compared to harsher reagents like boron tribromide (BBr₃). researchgate.net The use of sodium ethanethiolate, a closely related reagent, has been shown to effectively demethylate nucleoside dimethyl phosphonate (B1237965) esters without causing unwanted side reactions like anomerization, demonstrating the precision of this deprotection strategy. nih.gov This application is vital in the synthesis of modified nucleotides and other complex natural products.
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Propanethiol (B166235) |
| Alkyl Bromide |
| Alkyl Iodide |
| Alkyl Tosylate |
| Dialkyl Sulfide (Thioether) |
| Thioester |
| Acyl Chloride |
| α,β-Unsaturated Carbonyl |
| o-Quinone |
| Sodium propanethiolate |
| Butylamine |
| Imidazole |
| Alkoxide |
| (R)-2-bromobutane |
| (S)-2-(isopropylthio)butane |
| Vinyl sulfide |
| Methyl ether |
| Methyl ester |
| Boron tribromide |
| Sodium ethanethiolate |
Solution Behavior and Thermodynamic Studies
Solubility and Phase Equilibria of Sodium 2-propanethiolate in Aqueous Systems
The solubility and phase behavior of this compound in water are crucial for understanding its behavior in aqueous environments. Experimental studies have been conducted to determine the solubility curve of this salt across a range of concentrations and temperatures. The data reveals a clear relationship between temperature and the maximum concentration of this compound that can be dissolved in water to form a stable solution.
In a study of the this compound and water binary system, the solubility was measured at atmospheric pressure for concentrations ranging from 1 to 47 wt%. The resulting solubility curve shows that as the concentration of the salt increases, the temperature at which it remains in solution decreases, down to the eutectic point. This behavior is fundamental to predicting the conditions under which the salt will precipitate from an aqueous solution upon cooling.
The phase equilibria are represented by the boundary between the unsaturated solution phase and the region where solid this compound coexists with the saturated solution. The data is essential for processes like eutectic freeze crystallization, which separates aqueous solutions into pure ice and salt as distinct solid phases.
Below is a table derived from experimental data illustrating the solubility of this compound in water at various temperatures.
Freezing Point Depression Measurements and Eutectic Point Determination
The addition of a solute like this compound to a solvent such as water results in the colligative property known as freezing point depression. This phenomenon is characterized by a lowering of the freezing temperature of the solvent. The extent of this depression is dependent on the concentration of the solute.
For this compound, the freezing point depression has been experimentally measured for aqueous solutions with concentrations up to approximately 47 wt%. The freezing point curve demonstrates that the freezing temperature of the solution decreases as the concentration of the salt increases, until the eutectic point is reached. At the eutectic point, the solution freezes at a constant temperature to form a solid mixture of ice and salt hydrate, known as the eutectic mixture.
Research has determined that the eutectic point for the this compound–water system occurs at a concentration of approximately 26.6 wt% of the salt. libretexts.org At this specific concentration, the solution freezes at its lowest possible temperature, which is approximately 250.3 K. libretexts.org This point is critical as it represents the minimum temperature at which a liquid phase can exist in this binary system at atmospheric pressure.
The following table presents data from freezing point depression measurements for aqueous solutions of this compound.
Solvent Effects on Reaction Kinetics and Mechanisms
The solvent in which a reaction is conducted can profoundly influence its rate and mechanism. For reactions involving this compound, the solvent's properties dictate the nucleophilicity of the 2-propanethiolate anion and the stability of the transition state. Thiolate anions, such as 2-propanethiolate, are generally considered strong nucleophiles. libretexts.orglibretexts.org The choice of solvent is particularly critical in nucleophilic substitution reactions, such as the S_N2 (bimolecular nucleophilic substitution) reaction.
In contrast, polar aprotic solvents (e.g., dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), acetonitrile) are known to significantly accelerate S_N2 reactions. libretexts.org These solvents possess large dipole moments that allow them to dissolve ionic species, but they lack the ability to form hydrogen bonds. libretexts.orgquora.com Polar aprotic solvents effectively solvate the cation (Na⁺) but interact only weakly with the anionic nucleophile (2-propanethiolate). libretexts.org This leaves the anion relatively "naked" and unsolvated, making it more reactive and readily available to attack the electrophilic center. quora.com The result is a substantial increase in the rate of nucleophilic substitution compared to reactions run in protic solvents. For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent). libretexts.org
Therefore, when this compound is used as a nucleophile, selecting a polar aprotic solvent is crucial for achieving high reaction rates and efficiency in S_N2-type transformations. The mechanism remains a concerted, single-step process, but the energy of the reactants and the transition state are altered by the solvent, directly impacting the kinetic profile of the reaction. chemicalnote.com
Concluding Remarks and Future Research Directions
Synthesis and Reaction Scope Expansion
Future research into the synthesis of sodium 2-propanethiolate is likely to focus on the development of more efficient, sustainable, and scalable methods. While traditional preparation involves the deprotonation of 2-propanethiol (B166235) with a strong base, prospective studies may explore alternative synthetic routes that minimize waste and utilize greener solvents and reagents. orgsyn.orgguidechem.com The direct synthesis from readily available starting materials like isopropyl alcohol or propene via novel catalytic pathways presents an attractive avenue for investigation. chemicalbook.com
Expanding the reaction scope of this compound beyond conventional nucleophilic substitutions is a key area for future exploration. Current applications often involve its role as a strong nucleophile in SN2 reactions to form thioethers. gatech.edukau.edu.salibretexts.org Future work could investigate its reactivity with a broader range of electrophiles, including challenging substrates, to access more complex and functionally diverse sulfur-containing molecules. The exploration of its role in transition-metal-catalyzed cross-coupling reactions could open new avenues for carbon-sulfur bond formation, a critical transformation in pharmaceutical and agrochemical synthesis.
Novel Applications in Materials Science and Catalysis
The unique properties of the thiolate group make this compound a promising candidate for advanced applications in materials science and catalysis. Thiolates are known to function as effective surface ligands for metal nanoparticles, modifying their stability, solubility, and electronic properties. nih.gov Future research could systematically investigate the use of the 2-propanethiolate ligand in the synthesis of well-defined nanoparticles (e.g., gold, palladium, cadmium-based quantum dots), potentially leading to new materials for electronics, sensing, and bio-imaging. mdpi.comresearchgate.net
In catalysis, the isopropylthiolate moiety could serve as a crucial component of ligands in homogeneous catalysis or as a precursor for supported heterogeneous catalysts. nih.govmdpi.com The electronic and steric properties of the isopropyl group can be tuned to influence the activity and selectivity of a metal center in catalytic cycles. researchgate.net Research into coordination polymers and metal-organic frameworks (MOFs) incorporating this thiolate is another promising direction, potentially yielding materials with novel porous structures for gas storage, separation, or heterogeneous catalysis. sigmaaldrich.comsigmaaldrich.com
| Potential Future Application Area | Description of Research Direction | Target Compound/Material Class |
|---|---|---|
| Nanoparticle Surface Functionalization | Use as a capping agent to control the size, stability, and surface chemistry of metallic and semiconductor nanoparticles. | Gold Nanoparticles, Quantum Dots, Palladium Nanocatalysts |
| Homogeneous Catalysis | Incorporation into ligand scaffolds for transition metal complexes to modulate catalytic activity and selectivity. | Organometallic Complexes for Cross-Coupling |
| Coordination Polymers | Serve as a linking molecule in the self-assembly of extended network structures with metal ions. | 1D, 2D, or 3D Coordination Polymers |
| Advanced Battery Technology | Exploration as a component in electrolyte additives or for surface modification of electrodes in next-generation batteries, such as sodium-ion systems. | Sodium-Ion Battery Components |
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers powerful tools to accelerate the discovery and development of new applications for this compound. nih.gov Future research will likely leverage advanced computational modeling, such as Density Functional Theory (DFT), to gain a deeper, predictive understanding of its behavior at a molecular level. These models can be used to elucidate reaction mechanisms, predict the outcomes of reactions with novel electrophiles, and rationalize reactivity trends. mdpi.com
In materials science, computational simulations can predict how the 2-propanethiolate ligand will interact with different metal surfaces, guiding the rational design of functionalized nanoparticles with desired properties. nih.gov Modeling can help screen potential ligand-metal combinations for catalytic applications, identifying promising candidates for synthesis and experimental validation. This synergy between computational prediction and experimental work will be crucial for efficiently exploring the vast chemical space and unlocking the full potential of this compound in creating novel materials and catalysts. mdpi.com
Q & A
Q. What documentation standards are critical for peer-reviewed studies on this compound?
- Methodological Answer : Include detailed subsampling protocols (e.g., incremental selection,粉碎 steps), analytical quality control (QC) metrics, and sFE (sampling error) calculations. Disclose funding sources, author contributions, and conflicts of interest to meet journal requirements (e.g., Journal of Organic Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
